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Introduction

Clezutoclax, also known as Mirzotamab Clezutoclax or ABBV-155, is an investigational
antibody-drug conjugate (ADC) that represents a promising therapeutic strategy in oncology.[1]
[2][3] This technical guide provides an in-depth overview of the core preclinical and clinical data
available on Clezutoclax, with a focus on its mechanism of action, experimental validation, and
therapeutic potential. Clezutoclax is engineered to selectively deliver a potent B-cell
lymphoma-extra long (BCL-XL) inhibitor to tumor cells overexpressing the B7-H3 (CD276)
antigen.[3][4] This targeted approach aims to enhance the therapeutic window of BCL-XL
inhibition by minimizing systemic toxicities associated with non-targeted small molecule
inhibitors.

Core Components and Mechanism of Action

Clezutoclax is a complex molecule composed of three key components:
e A humanized monoclonal antibody: This antibody specifically targets B7-H3, a type |

transmembrane protein that is overexpressed on a wide range of solid tumors and is often
associated with a poor prognosis.

e A BCL-XL inhibitor payload: The cytotoxic component of the ADC is a potent small molecule
inhibitor of the anti-apoptotic protein BCL-XL. Overexpression of BCL-XL is a common
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mechanism by which cancer cells evade apoptosis (programmed cell death).

o Acleavable linker: A stable linker connects the antibody to the BCL-XL inhibitor. This linker is
designed to be cleaved once the ADC is internalized by the target tumor cell, releasing the
cytotoxic payload.

The therapeutic strategy of Clezutoclax is based on the targeted delivery of the BCL-XL
inhibitor to B7-H3-expressing cancer cells. This targeted delivery is crucial as systemic
inhibition of BCL-XL has been associated with dose-limiting toxicities, particularly
thrombocytopenia (a reduction in platelet count). By directing the BCL-XL inhibitor specifically
to the tumor site, Clezutoclax aims to maximize anti-tumor efficacy while mitigating off-target
side effects.

Signaling Pathway

The mechanism of action of Clezutoclax involves the disruption of the intrinsic apoptosis
pathway, which is often dysregulated in cancer cells. The BCL-2 family of proteins, which
includes the anti-apoptotic protein BCL-XL and pro-apoptotic proteins like BIM, BAK, and BAX,
are central regulators of this pathway. In many cancers, BCL-XL is overexpressed and
sequesters pro-apoptotic proteins, thereby preventing them from initiating the apoptotic
cascade.

Upon administration, the anti-B7-H3 antibody component of Clezutoclax binds to the B7-H3
receptor on the surface of tumor cells. This binding triggers the internalization of the ADC into
the cell. Once inside the cell, the linker is cleaved, releasing the BCL-XL inhibitor. The inhibitor
then binds to BCL-XL, displacing the pro-apoptotic proteins. The released pro-apoptotic
proteins can then activate the downstream effectors of apoptosis, leading to cancer cell death.

Intracellular Space
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Caption: Mechanism of action of Clezutoclax.

Preclinical Data
In Vivo Xenograft Studies

A preclinical study investigated the activity of Clezutoclax (ABBV-155) in combination with the
BCL-2 inhibitor Venetoclax in a patient-derived xenograft (PDX) model of acute myeloid
leukemia (AML). This study provides valuable insights into the potential of Clezutoclax in
hematological malignancies.

Experimental Protocol: AML PDX Model
e Cell Lines: Patient-derived AML cells with high B7-H3 expression were used.

e Animal Model: 6-8 week old NSG (NOD scid gamma) mice were sublethally irradiated (250
cGy).

e Tumor Implantation: Mice were intravenously injected with 1 million PDX cells.

» Treatment: When circulating leukemia cells were detected, mice were randomized into four
groups: vehicle, Clezutoclax (10 mg/kg, intraperitoneally, weekly), Venetoclax (50 mg/kg,
orally, 5 days a week), or the combination of Clezutoclax and Venetoclax.

e Monitoring: Tumor burden was monitored by measuring the percentage of human CD45+
cells in peripheral blood. Mouse body weight was monitored for treatment safety.

» Endpoint: A cohort of mice was euthanized after the last dose for biomarker analysis, while
the remaining mice were monitored for survival.

Quantitative Data: In Vivo Efficacy in AML PDX Model
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Average .
. . Average Spleen Median Overall
Treatment Group Circulating ] )
Weight (g) Survival (days)
hCD45% (3 weeks)
Vehicle 19.4% 0.448 77
Clezutoclax (ABBV-
11.1% 0.600 69.5
155)
Venetoclax 10.2% 0.660 77
Combination 0.9% 0.077 122

Data from a preclinical study in a venetoclax-refractory AML PDX model.

These results demonstrate that the combination of Clezutoclax and Venetoclax significantly

inhibited leukemia burden and prolonged survival in this preclinical model.

Another preclinical study in glioblastoma patient-derived orthotopic xenografts showed that the

combination of Clezutoclax with standard of care therapies (temozolomide or irradiation)

decreased tumor burden and extended survival.

Experimental Protocol: Glioblastoma Orthotopic Xenograft Model

« Animal Model: Patient-derived glioblastoma orthotopic xenografts were established in mice.

e Treatment: Once tumors reached exponential growth, mice were randomized to receive
vehicle, irradiation, Clezutoclax (10 mg/kg, i.p.), or the combination of irradiation and

Clezutoclax.

e Monitoring: Tumor burden was assessed by measuring secreted gaussia luciferase. Survival

was monitored over time.
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Caption: General workflow for in vivo xenograft studies.
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Clinical Development

Clezutoclax is currently being evaluated in a Phase | clinical trial (NCT03595059) as a
monotherapy and in combination with taxane therapy in patients with relapsed/refractory solid
tumors.

Phase I Clinical Trial (NCT03595059)

This is a first-in-human, open-label, dose-escalation, and dose-expansion study to assess the
safety, pharmacokinetics, and preliminary efficacy of Clezutoclax.

Patient Population

The study has enrolled patients with various relapsed/refractory solid tumors, including small
cell lung cancer (SCLC), non-small cell lung cancer (NSCLC), and breast cancer.

Treatment Regimens
e Monotherapy: Clezutoclax administered intravenously.
o Combination Therapy: Clezutoclax administered in combination with paclitaxel or docetaxel.

Quantitative Data: Clinical Trial Results (as of November 18, 2022)

. ) . Confirmed Overall
Median Prior Lines

Patient Cohort Number of Patients Response Rate
of Therapy
(ORR)

SCLC (Monotherapy) 14 2 0%
NSCLC (Combination

_ 36 2 11%
with Docetaxel)
Breast Cancer
(Combination with 28 6 18%

Paclitaxel)

Data from the dose expansion phase of the Phase 1 study.
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Safety and Tolerability

Clezutoclax demonstrated a tolerable safety profile both as a monotherapy and in combination
with taxanes. Notably, thrombocytopenia, a known side effect of systemic BCL-XL inhibitors,
was not observed in the monotherapy cohort. The most common adverse events were fatigue,
increased aspartate aminotransferase, diarrhea, and headache.

Future Directions

The preclinical and early clinical data for Clezutoclax are encouraging and support its
continued development. The targeted delivery of a BCL-XL inhibitor via an anti-B7-H3 antibody
presents a rational approach to improving the therapeutic index of this class of drugs. Further
investigation is warranted to identify patient populations most likely to benefit from Clezutoclax
therapy, potentially through the use of B7-H3 expression as a biomarker. Combination
strategies, such as the one explored with Venetoclax in AML, also hold promise for enhancing
anti-tumor activity and overcoming resistance mechanisms.

Disclaimer: Clezutoclax is an investigational agent and has not been approved by regulatory
agencies for any indication. The information provided in this guide is for research and
informational purposes only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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clezutoclax]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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